5-Bromo-4-nitro-1-pentofuranosyl-1h-imidazole
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Overview
Description
5-Bromo-4-nitro-1-pentofuranosyl-1h-imidazole is a synthetic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a bromine atom at position 5, a nitro group at position 4, and a pentofuranosyl group attached to the imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-nitro-1-pentofuranosyl-1h-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 4-nitroimidazole followed by the introduction of the pentofuranosyl group through glycosylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-nitro-1-pentofuranosyl-1h-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, amines, and other functionalized derivatives that can be further utilized in different applications.
Scientific Research Applications
5-Bromo-4-nitro-1-pentofuranosyl-1h-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-nitro-1-pentofuranosyl-1h-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the pentofuranosyl group also contribute to the compound’s reactivity and specificity towards certain pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitroimidazole: Lacks the bromine and pentofuranosyl groups, making it less reactive in certain reactions.
5-Bromoimidazole: Lacks the nitro and pentofuranosyl groups, resulting in different chemical properties.
1-Pentofuranosylimidazole: Lacks the bromine and nitro groups, affecting its biological activity.
Uniqueness
5-Bromo-4-nitro-1-pentofuranosyl-1h-imidazole is unique due to the combination of the bromine, nitro, and pentofuranosyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
10357-25-2 |
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Molecular Formula |
C8H10BrN3O6 |
Molecular Weight |
324.09 g/mol |
IUPAC Name |
2-(5-bromo-4-nitroimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C8H10BrN3O6/c9-6-7(12(16)17)10-2-11(6)8-5(15)4(14)3(1-13)18-8/h2-5,8,13-15H,1H2 |
InChI Key |
AGAWDJDKUVWDJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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